Product packaging for WDR5-0103(Cat. No.:CAS No. 890190-22-4)

WDR5-0103

Cat. No.: B1682272
CAS No.: 890190-22-4
M. Wt: 383.4 g/mol
InChI Key: ZPLBXOVTSNRBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of WD Repeat-Containing Protein 5 (WDR5) and its Role in Chromatin Biology

WDR5 is a highly conserved nuclear protein characterized by its WD40 repeat domain, which typically facilitates protein-protein interactions and acts as a scaffolding platform for the assembly of multi-subunit complexes. nih.govontosight.aischolaris.caoup.comresearchgate.netembopress.org Its involvement in chromatin biology is multifaceted, contributing to various processes that shape the epigenetic state of the cell. nih.govontosight.ai

A prominent role of WDR5 is its function as a core subunit within the SET1/MLL family of histone methyltransferase (HMT) complexes. nih.govresearchgate.netmdpi.comfrontiersin.orgreactome.orgcellsignal.jpnih.gov These complexes are responsible for catalyzing the methylation of lysine (B10760008) 4 on histone H3 (H3K4). nih.govontosight.aimdpi.comfrontiersin.orgreactome.orgnih.govfrontiersin.org The mammalian SET1/MLL family includes six distinct complexes, each containing a unique catalytic SET1/MLL subunit (SET1A, SET1B, MLL1, MLL2, MLL3, and MLL4) along with a common core of proteins known as "WRAD," which comprises WDR5, RBBP5, ASH2L, and DPY30. mdpi.comreactome.orgcellsignal.jpnih.gov The WRAD complex is essential for stimulating the enzymatic activity of these HMTs. mdpi.comreactome.org

WDR5 plays a critical role in the dynamics of H3K4 methylation. It is required for the proper assembly of SET1/MLL complexes and their subsequent H3K4 methyltransferase activity. cellsignal.jpnih.gov WDR5 can bind to histone H3 peptides, and this interaction is important for presenting the histone H3 tail for methylation by the catalytic subunit. embopress.orgnih.gov While WDR5 can bind to unmodified, mono-, di-, and trimethylated H3K4 peptides, it forms extra interactions with H3K4me2, suggesting a potential role in the conversion from di- to trimethylation. embopress.org

Histone H3 lysine 4 trimethylation (H3K4me3) is a specific epigenetic mark predominantly found at the transcription start sites (TSS) of actively transcribed genes. wikipedia.orgelifesciences.orgnih.govresearchgate.net This modification is strongly associated with transcriptional activation and is widely considered an activating mark. wikipedia.orgelifesciences.orgnih.gov H3K4me3 can influence gene expression by recruiting proteins involved in chromatin remodeling and transcription, such as the NURF complex and histone acetylases, thereby increasing the accessibility of DNA to transcription factors. wikipedia.org While generally linked to activation, the precise role of H3K4me3 in directly instructing transcription is still an area of research. elifesciences.orgbiorxiv.org Broad domains of H3K4me3 have also been observed and are associated with genes essential for cell identity and function, potentially contributing to transcriptional consistency. nih.govresearchgate.net

Beyond its role in SET1/MLL complexes, WDR5 functions as a scaffolding protein in various other epigenetic regulatory complexes. nih.govscholaris.caoup.com Its WD40 repeat domain allows it to interact with multiple protein partners, facilitating the assembly and function of diverse complexes involved in chromatin modification. scholaris.caresearchgate.netmdpi.com These include the non-specific lethal (NSL) and Ada2-containing (ATAC) histone acetyltransferase (HAT) complexes, which acetylate histone H4. nih.govscholaris.ca WDR5's scaffolding function is critical for the proper recruitment of these complexes to chromatin and their enzymatic activities. nih.govscholaris.ca

Involvement of WDR5 in Histone H3 Lysine 4 (H3K4) Methylation Dynamics

Identification and Initial Characterization of WDR5-0103 as a Small Molecule Antagonist

Given the crucial roles of WDR5 in epigenetic regulation and its implication in various diseases, particularly cancer, targeting WDR5 has become a focus of drug discovery efforts. nih.govontosight.aioup.comfrontiersin.orgtandfonline.commdpi.com Small molecule antagonists that disrupt WDR5 interactions offer valuable tools to investigate WDR5 function and explore therapeutic possibilities.

The identification of small molecule antagonists like this compound often involves high-throughput screening (HTS) campaigns. These screenings aim to identify compounds that can disrupt the interaction between WDR5 and its binding partners, such as the WIN motif found in MLL proteins. frontiersin.orgtandfonline.comvanderbilt.edunih.gov For instance, an HTS campaign involving 16,000 compounds was conducted to identify molecules that could displace a WIN-motif-containing peptide from recombinant WDR5. tandfonline.com

This compound was identified as a small molecule antagonist that binds to the peptide-binding pocket of WDR5. frontiersin.orgmedchemexpress.comevitachem.commedchemexpress.com This binding competitively blocks the interaction between WDR5 and the MLL protein, thereby inhibiting the methyltransferase activity of the MLL/WDR protein complex. frontiersin.orgmedchemexpress.comevitachem.commedchemexpress.com Initial characterization determined that this compound binds to the WIN-site of WDR5 with a dissociation constant (Kd) of 450 nM. frontiersin.orgfrontiersin.orgtandfonline.commedchemexpress.commedchemexpress.com It has been shown to effectively antagonize the WDR5-WIN peptide interaction and compromise the catalytic activity of MLL core complexes in vitro. nih.gov

Binding Affinity of this compound

Interaction DisruptedBinding SiteDissociation Constant (Kd)Reference
WDR5-MLL/WIN peptideWIN site450 nM frontiersin.orgfrontiersin.orgtandfonline.commedchemexpress.commedchemexpress.com

This table summarizes the key binding characteristic of this compound as reported in the literature.

This compound serves as a valuable chemical probe for studying the biological functions of WDR5, particularly its role in MLL-mediated H3K4 methylation and associated transcriptional regulation. frontiersin.orgmedchemexpress.commedchemexpress.com Its use in research helps to dissect the complex mechanisms by which WDR5 contributes to chromatin biology and its implications in various cellular processes. frontiersin.orgmedchemexpress.commedchemexpress.com

Competitive Binding to the WDR5 Peptide-Binding Pocket

WDR5 contains specific binding pockets that accommodate interaction motifs found in its partner proteins. One such critical site is the peptide-binding pocket, also known as the WIN (WDR5-interacting) site. vanderbilt.eduoup.comnih.govmdpi.comtandfonline.comportlandpress.com This pocket recognizes and binds to an arginine-containing motif, the WIN motif, present in several proteins that interact with WDR5, including the SET1/MLL family of histone methyltransferases and histone H3 itself. vanderbilt.edunih.govmdpi.comportlandpress.comnih.govoup.com The interaction between the WIN motif and the WDR5 WIN site is essential for the assembly and full catalytic activity of these methyltransferase complexes. vanderbilt.eduportlandpress.comnih.govoup.com

This compound exerts its effects by competitively binding to this peptide-binding pocket on WDR5. medchemexpress.commedchemexpress.cntocris.comhycultec.de This competitive binding prevents the natural interaction between WDR5 and its binding partners that utilize the WIN site. medchemexpress.commedchemexpress.cntocris.comhycultec.de Studies have shown that this compound binds to the WDR5 peptide-binding pocket with a dissociation constant (Kd) of 450 nM. frontiersin.orgfrontiersin.orgmedchemexpress.commedchemexpress.cntocris.comhycultec.de This affinity allows this compound to effectively compete with endogenous proteins containing the WIN motif for access to the WDR5 binding site. nih.gov

Research findings demonstrate the competitive nature of this compound binding. At increasing concentrations of the MLL core complex, proportionally higher concentrations of this compound are required to achieve inhibition of catalytic activity, consistent with this compound competing for the same binding site as MLL. hycultec.denih.gov

Disruption of WDR5-WIN Peptide Interaction

A primary consequence of this compound binding to the WDR5 peptide-binding pocket is the disruption of the interaction between WDR5 and proteins containing the WIN peptide motif. medchemexpress.commedchemexpress.cntocris.comhycultec.denih.gov This includes the critical interaction between WDR5 and the MLL catalytic domain, which contains a WIN motif essential for the assembly and activity of MLL-containing histone methyltransferase complexes. vanderbilt.eduportlandpress.comnih.govoup.com

By occupying the WIN site, this compound effectively antagonizes the binding of the WIN peptide from MLL and other SET1 family members. nih.govoup.com This disruption compromises the catalytic activity of the MLL core complex in vitro. tocris.comhycultec.denih.gov The degree of inhibition of MLL catalytic activity by this compound is dependent on the concentration of the MLL complex, further supporting the mechanism of competitive displacement of the MLL WIN peptide by this compound. hycultec.denih.gov

Data from in vitro studies illustrate this disruptive effect. For instance, this compound has been shown to inhibit MLL catalytic activity with IC50 values that increase with higher concentrations of the MLL trimeric complex. hycultec.denih.gov

MLL Trimeric Complex ConcentrationThis compound IC50 (in vitro)Citation
0.125 µM39 ± 10 µM hycultec.denih.gov
500 nM (0.5 µM)83 ± 10 µM hycultec.denih.gov
1000 nM (1 µM)280 ± 12 µM hycultec.denih.gov

This competitive displacement of the WIN peptide from WDR5 by this compound leads to a reduction in H3K4 methylation activity mediated by MLL-containing complexes. frontiersin.orgfrontiersin.orgmedchemexpress.commedchemexpress.cnhycultec.de This inhibition of histone methyltransferase activity is a key aspect of this compound's mechanism as an epigenetic modulator. medchemexpress.commedchemexpress.cntocris.comhycultec.de

CompoundTargetMechanismKd / IC50Citation
This compoundWDR5Competitive binding to peptide-binding pocketKd = 450 nM frontiersin.orgfrontiersin.orgmedchemexpress.commedchemexpress.cntocris.comhycultec.de
This compoundMLL ComplexInhibition of methyltransferase activity (in vitro)IC50 varied with complex concentration hycultec.denih.gov

The disruption of WDR5-WIN peptide interaction by this compound underscores its potential as a tool for studying the role of WDR5 in epigenetic processes and as a starting point for the development of therapeutics targeting WDR5-dependent pathways. tandfonline.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O4 B1682272 WDR5-0103 CAS No. 890190-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLBXOVTSNRBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890190-22-4
Record name 890190-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Insights into Wdr5 0103 Action

Antagonism of WDR5-Mixed-Lineage Leukemia (MLL) Protein Interaction

WDR5 is an essential component of the human trithorax-like family of SET1 methyltransferase complexes, including those involving MLL proteins (KMT2), which are responsible for the trimethylation of histone 3 Lys4 (H3K4me3). nih.govfrontiersin.orgnih.gov WDR5 interacts with a conserved arginine-containing motif within MLL, known as the WIN (WDR5-interacting) motif. nih.gov This interaction is crucial for the H3K4 dimethylation activity of MLL. nih.gov WDR5-0103 functions by antagonizing this critical protein-protein interaction. nih.gov

Competition with MLL for Mutual Binding Site on WDR5

This compound effectively antagonizes the WDR5-WIN peptide interaction. nih.gov Structural and biophysical analyses, including crystal structures of this compound in complex with WDR5 (PDB codes: 3SMR and 3UR4), have revealed that this compound directly competes with the MLL1 peptide for binding to WDR5. mdpi.com It achieves this by occupying the central cavity (P2 pocket) on WDR5, which normally accommodates an arginine side chain of interacting peptides, including the WIN motif of MLL. mdpi.comtandfonline.com This competitive binding mechanism disrupts the interaction between WDR5 and MLL. mdpi.comarctomsci.com

Impact on MLL Complex Formation and Stability

The MLL protein forms core complexes with other proteins, including RBBP5, ASH2L, and DPY30. frontiersin.orgnih.gov These complexes can exist in trimeric (MLL-WDR5-RbBP5) and tetrameric (MLL-WDR5-RbBP5-ASH2L) forms. nih.govfrontiersin.org this compound has been shown to compromise the catalytic activity of both the trimeric and tetrameric MLL complexes in vitro. nih.govmdpi.com The effect of this compound on the activity of both complex forms is dependent on protein concentration. nih.gov

Inhibition of MLL Catalytic Activity In Vitro

This compound inhibits the methyltransferase activity of the MLL core complex in vitro. nih.govcaymanchem.comrndsystems.comadooq.comprobes-drugs.org This inhibition is a direct consequence of this compound disrupting the essential interaction between WDR5 and MLL. nih.govmedchemexpress.com

The inhibitory effect of this compound on MLL catalytic activity is dependent on the concentration of the MLL protein complex. nih.govarctomsci.combioscience.co.uk Studies have determined the IC50 values for this compound against the trimeric MLL complex at various protein concentrations. nih.govarctomsci.combioscience.co.uk

MLL Trimeric Complex ConcentrationThis compound IC50 (µM)
125 nM39 ± 10
500 nM83 ± 10
1000 nM280 ± 12

Table 1: Concentration-Dependent Inhibition of Trimeric MLL Complex Activity by this compound nih.govarctomsci.combioscience.co.uk

These data are consistent with a mechanism where this compound competes with MLL for the binding site on WDR5. nih.gov At higher concentrations of the MLL complex, which are above the Kd of the MLL-WDR5 interaction, increasing amounts of this compound are required to displace WDR5 and inhibit the complex activity. nih.gov While IC50 values for the tetrameric complex were significantly higher and not always calculated due to incomplete fitting, the inhibitory effect of this compound was observed to be more pronounced at lower concentrations of the tetrameric MLL complex. nih.gov

Selectivity Profile of this compound

This compound is described as a potent and selective antagonist of WDR5. arctomsci.commedchemexpress.commedchemexpress.com It disrupts the interaction between WDR5 and MLL. medchemexpress.commedchemexpress.com Studies have assessed its inhibitory activity on a panel of other human histone methyltransferases (HMTs) to evaluate its selectivity. nih.govrndsystems.comtocris.com this compound has been reported to have no effect on a panel of seven other methyltransferases, including SETD7. rndsystems.comtocris.com

CompoundTargetKd/IC50 (Value)Reference
This compoundWDR5 binding450 nM (Kd) nih.govfrontiersin.orgmdpi.comarctomsci.comcaymanchem.comrndsystems.comadooq.comprobes-drugs.orgmedchemexpress.combioscience.co.ukmedchemexpress.comtocris.comselleckchem.comkklmed.com
This compoundMLL core complex catalytic activity39 ± 10 µM (IC50) nih.govarctomsci.comcaymanchem.comadooq.comprobes-drugs.orgbioscience.co.ukkklmed.comhycultec.de
This compoundOther tested methyltransferases (e.g., SETD7)No effect rndsystems.comtocris.com

Table 2: Binding Affinity and Selectivity of this compound nih.govfrontiersin.orgmdpi.comarctomsci.comcaymanchem.comrndsystems.comadooq.comprobes-drugs.orgmedchemexpress.combioscience.co.ukmedchemexpress.comtocris.comselleckchem.comkklmed.comhycultec.de

Lack of Inhibition on Other Histone Methyltransferases

A key characteristic of this compound is its selectivity. At concentrations up to 100 µM, this compound has demonstrated no inhibitory effect on a panel of other histone methyltransferases (HMTs). nih.govresearchgate.net This panel includes SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5. nih.govresearchgate.net This specificity for the MLL complex highlights its potential as a tool for studying WDR5-dependent enzymes. nih.gov

Structural Basis of this compound Binding to WDR5

This compound binds directly to WDR5. nih.gov Biophysical analyses, including Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC), have confirmed this binding. nih.gov this compound exhibits a binding affinity (Kd) of 450 nM for WDR5. tandfonline.commedchemexpress.commedchemexpress.cnhycultec.denih.govcaymanchem.commdpi.com

Co-crystal Structures of this compound with WDR5

Co-crystal structures of WDR5 in complex with this compound have been determined. nih.gov These structures provide detailed insights into the interaction between the protein and the small molecule antagonist. The co-crystal structure of this compound bound to WDR5 has been deposited in the Protein Data Bank (PDB) under code 3UR4. nih.gov

Occupancy of the Arginine-Binding Cavity (WIN-site)

Structural and biophysical analyses indicate that this compound binds in the WDR5 peptide-binding pocket. nih.gov This pocket is also known as the WDR5-interacting (WIN) site. tandfonline.commdpi.comnih.gov The WIN-site is a deep arginine-binding cavity on WDR5 that engages an arginine-containing WIN motif found in various proteins, including MLL family HMTs and histone H3. tandfonline.commdpi.com The binding of this compound to the WIN-site competes with the binding of WIN peptides from proteins like MLL. nih.gov

Here is a summary of binding data for this compound:

MethodBinding Affinity (Kd)Reference
Isothermal Titration Calorimetry (ITC)450 nM tandfonline.comnih.gov
Differential Scanning Fluorimetry (DSF)ΔTm = 8.4 ± 0.1 °C nih.gov

Here is a summary of the inhibitory effect of this compound on MLL catalytic activity:

MLL Complex ConcentrationIC50 (μM)Reference
0.125 μM39 ± 10 μM nih.gov
500 nM (0.5 μM)83 ± 10 μM hycultec.de
1000 nM (1 μM)280 ± 12 μM hycultec.de

Wdr5 0103 in Cancer Research and Therapeutics

Role in MLL-Rearranged Leukemias

MLL-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL gene, leading to the formation of oncogenic fusion proteins. WDR5 is an essential cofactor for the methyltransferase activity of MLL fusion proteins, which aberrantly upregulate the expression of genes critical for leukemia development. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net WDR5-0103 has been investigated for its potential to inhibit the activity of these oncogenic complexes in MLL-rearranged leukemias. medchemexpress.comnih.govmedchemexpress.comresearchgate.netmedchemexpress.com

Proof-of-Principle for Pharmacological Inhibition of SET1 Family Enzymes

This compound serves as a proof-of-principle small molecule inhibitor demonstrating that targeting the interaction between WDR5 and the catalytic domain of MLL can effectively antagonize the activity of SET1 family methyltransferase complexes. tocris.comnih.govresearchgate.net It binds to the peptide-binding pocket of WDR5, competitively blocking the interaction with MLL and thereby inhibiting the methyltransferase activity of the MLL core complex in vitro. tocris.commedchemexpress.comnih.govmedchemexpress.comresearchgate.net Studies have shown that this compound has a dissociation constant (Kd) of 450 nM for WDR5. tocris.commedchemexpress.comrndsystems.commedchemexpress.comcaymanchem.commedchemexpress.cn Importantly, this compound has demonstrated selectivity, showing no significant inhibitory effect on a panel of other methyltransferases, including SETD7, at concentrations up to 100 µM. tocris.comrndsystems.commdpi.com

Modulation of Oncogenic Gene Expression

In MLL-rearranged leukemias, the MLL-WDR5 interaction drives the aberrant expression of key oncogenes, such as HOXA9 and Meis-1, which are crucial for maintaining the leukemic state. nih.govfrontiersin.orgfrontiersin.org By disrupting the MLL-WDR5 interaction, this compound leads to reduced H3K4 trimethylation at the promoters of these target genes, resulting in their transcriptional suppression. nih.govfrontiersin.orgfrontiersin.org This modulation of oncogenic gene expression contributes to the anti-leukemic effects observed with this compound and similar WDR5 inhibitors. nih.govfrontiersin.orgfrontiersin.org

Impact on Cell Cycle Progression and Apoptosis

Inhibition of the WDR5-MLL interaction by compounds like this compound has been shown to impact cell cycle progression and induce apoptosis in cancer cells, particularly in the context of MLL-rearranged leukemias. nih.govfrontiersin.orgmedchemexpress.comoup.com By suppressing the expression of oncogenic genes that promote cell proliferation and survival, this compound can lead to cell cycle arrest and trigger programmed cell death (apoptosis) in sensitive cancer cells. nih.govfrontiersin.orgmedchemexpress.comoup.com

Applications Beyond MLL-Rearranged Leukemias

While initially studied for its role in MLL-rearranged leukemias, research indicates that this compound and targeting WDR5 may have broader applications in cancer therapeutics. medchemexpress.comnih.govfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netmedchemexpress.comresearchgate.netmdpi.comnih.govnih.govnih.govresearcher.life WDR5 is overexpressed in various other cancer types and interacts with other oncogenic proteins like MYC, contributing to tumorigenesis. nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov

Multidrug Resistance Reversal

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP). nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov These transporters efflux cytotoxic drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.govresearcher.liferesearchgate.netresearchgate.net

Sensitization of ABCB1- and ABCG2-Overexpressing Cancer Cells

This compound has been found to reverse MDR in cancer cells overexpressing ABCB1 or ABCG2. medchemexpress.commedchemexpress.comnih.govresearcher.liferesearchgate.netscilit.com Studies have shown that this compound can sensitize these multidrug-resistant cancer cells to conventional cytotoxic drugs in a concentration-dependent manner. medchemexpress.commedchemexpress.comnih.govresearcher.liferesearchgate.net This sensitization is achieved by inhibiting the drug-efflux function of ABCB1 and ABCG2, without altering the protein expression levels of these transporters. medchemexpress.commedchemexpress.comnih.govresearchgate.net this compound has been shown to significantly restore drug-induced apoptosis in ABCB1- and ABCG2-overexpressing multidrug-resistant cancer cells when co-treated with apoptotic inducers. medchemexpress.commedchemexpress.cn

Data Table: Sensitization of Multidrug-Resistant Cancer Cells by this compound

Cell Line (Overexpressing)Conventional Cytotoxic DrugThis compound Concentration RangeEffect on Drug SensitivityReference
KB-V1 (ABCB1)Colchicine5-20 µMIncreased sensitivity medchemexpress.commedchemexpress.comnih.govresearcher.liferesearchgate.net
S1-MI-80 (ABCG2)Topotecan5-20 µMIncreased sensitivity medchemexpress.commedchemexpress.comnih.govresearcher.liferesearchgate.net
Multiple cell lines (ABCB1 or ABCG2)Various cytotoxic drugs5-20 µMConcentration-dependent sensitization medchemexpress.commedchemexpress.comnih.govresearcher.liferesearchgate.net

Data Table: Impact on Drug-Induced Apoptosis

Cell Line (Overexpressing)Apoptotic InducerThis compound ConcentrationEffect on ApoptosisReference
KB-V1 (ABCB1)Colchicine10 µMSignificantly restored drug-induced apoptosis medchemexpress.commedchemexpress.cn
S1-MI-80 (ABCG2)Topotecan10 µMSignificantly restored drug-induced apoptosis medchemexpress.commedchemexpress.cn

These findings suggest that this compound holds promise as a potential agent for overcoming multidrug resistance in cancers that overexpress ABCB1 or ABCG2, potentially allowing for the re-sensitization of these tumors to standard chemotherapy. nih.govresearchgate.net

Inhibition of Drug-Efflux Function

Multidrug resistance (MDR) remains a significant challenge in effective cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP/MXR/ABCP), which actively pump cytotoxic drugs out of cancer cells, reducing their intracellular concentration and efficacy researchgate.netnih.govacs.org.

Research has demonstrated that this compound can sensitize multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 to conventional cytotoxic drugs medchemexpress.comresearchgate.netnih.govmedchemexpress.com. This sensitization occurs in a concentration-dependent manner medchemexpress.comresearchgate.netnih.gov. Studies have shown that this compound reverses MDR and enhances drug-induced apoptosis in these resistant cell lines by inhibiting the drug-efflux function of ABCB1 and ABCG2 researchgate.netnih.gov. Importantly, this effect is achieved without altering the protein expression levels of ABCB1 or ABCG2 researchgate.netnih.govmedchemexpress.com. The ability of this compound to counteract ABC transporter-mediated efflux suggests its potential use in combination therapies to overcome drug resistance in patients with tumors exhibiting high levels of ABCB1 or ABCG2 expression researchgate.netresearchgate.netresearcher.life.

Here is a summary of research findings on this compound and drug efflux inhibition:

Cell Line TypeABC Transporter OverexpressedEffect of this compoundReference
Multidrug-resistant cancer cellsABCB1 or ABCG2Sensitizes cells to conventional cytotoxic drugs in a concentration-dependent manner. medchemexpress.comresearchgate.netnih.gov
ABCB1-overexpressing KB-V1 cellsABCB1Significantly restored drug-induced apoptosis when co-treated with colchicine. medchemexpress.com
ABCG2-overexpressing S1-MI-80 cellsABCG2Significantly restored drug-induced apoptosis when co-treated with topotecan. medchemexpress.com
Multidrug-resistant cancer cellsABCB1 or ABCG2Inhibits drug-efflux function without altering protein expression. researchgate.netnih.gov
Molecular Docking Predictions for ABC Transporter Interactions

Molecular docking studies have been employed to predict the potential sites of interaction between this compound and the drug-binding pockets of ABCB1 and ABCG2 researchgate.netnih.gov. These studies aim to understand the molecular basis for this compound's ability to inhibit the efflux function of these transporters. The predictions from molecular docking support the experimental findings that this compound can interact with these transporters, thereby interfering with their ability to transport drugs out of the cell researchgate.netnih.gov.

Solid Tumors

WDR5 is overexpressed in many solid tumors and has been implicated in promoting tumorigenesis frontiersin.orgmedchemexpress.comresearchgate.netresearchgate.net. Consequently, this compound, as a WDR5 antagonist, is being investigated for its potential therapeutic effects in various solid tumor types frontiersin.orgfrontiersin.orgmedchemexpress.comresearchgate.net.

WDR5 plays a role in breast cancer initiation and progression, partly by forming protein complexes with proteins like Myc, which induces transcriptional activation of key oncogenes frontiersin.orgresearchgate.netnih.gov. The interaction between WDR5 and c-Myc or N-Myc is essential for H3K4 trimethylation at Myc target gene promoters and subsequent gene transcription, contributing to breast cancer development frontiersin.orgresearchgate.netnih.gov. Small molecule inhibitors of the MLL/WDR5 protein-protein interaction, including this compound, have been shown to reduce H3K4 trimethylation, suppress oncogenic gene expression, and inhibit cancer cell proliferation in various cancer types, including those relevant to breast cancer frontiersin.orgfrontiersin.orgresearchgate.netnih.gov.

WDR5 has been identified as a key tumor maintenance gene and is considerably over-expressed in human pancreatic ductal adenocarcinomas frontiersin.orgmedchemexpress.comnih.gov. WDR5 contributes to pancreatic cancer initiation and progression frontiersin.orgnih.gov. Research has shown that inhibiting WDR5 with this compound can suppress H3K4me3 modification in pancreatic cancer cells nih.gov. This compound has been shown to significantly block the migration of pancreatic cancer cells and reduce the expression of metastasis-related genes like Myc, Vit, Ck-8, and Wwtr1, which are promoted by guanidinoacetic acid synthesis nih.gov.

Here is a summary of findings related to this compound in pancreatic cancer cells:

Cell Line TypeInterventionObserved EffectsReference
Pancreatic cancer cellsThis compoundSuppresses H3K4me3 modification. nih.gov
PANC-1-IN cellsThis compoundSignificantly blocked GAA-induced migration; Reduced H3K4me3 enrichment at promoters of metastasis-related genes. nih.gov
PANC-1-IN cellsThis compoundSuppressed expression of Myc, Vit, Ck-8, and Wwtr1. nih.gov

WDR5 is also being explored as a potential therapeutic target in glioblastoma researchgate.netresearchgate.netmedchemexpress.com. While the specific research on this compound in glioblastoma is not as extensively detailed in the provided sources as for other tumor types, the general role of WDR5 in glioblastoma suggests that its inhibition by compounds like this compound could hold therapeutic promise researchgate.netresearchgate.netmedchemexpress.comtocris.comd-nb.info. WDR5 antagonists may be synergistic with other treatments in certain cancers, including solid tumors with overexpression of MLL2 or MLL3 nih.gov.

WDR5 binds to N-Myc protein, and this interaction is crucial for H3K4 trimethylation at N-Myc target gene promoters and subsequent gene transcription, which drives neuroblastoma frontiersin.orgmedchemexpress.comnih.gov. Inhibitors that disrupt the WDR5-N-Myc interaction have shown potential in inhibiting the growth of N-Myc gene-amplified neuroblastoma cells medchemexpress.comnih.gov. This compound, as a WDR5 antagonist, is being investigated for its effects in neuroblastoma, given the critical role of WDR5 in this cancer type frontiersin.orgmedchemexpress.comnih.govmedchemexpress.commdpi.com. WDR5-IN-6, another WDR5 inhibitor, has shown potent anti-tumor activity and inhibits cell proliferation in neuroblastoma cell lines medchemexpress.com. This further supports the targeting of WDR5 in neuroblastoma.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6457069

This article provides a focused overview of this compound based on the provided outline, highlighting its mechanism of action as a WDR5 antagonist and its implications in overcoming drug resistance and its potential therapeutic application in specific solid tumors, including breast cancer, pancreatic cancer, glioblastoma, and neuroblastoma. Further research is ongoing to fully elucidate its therapeutic potential and mechanisms in these cancer types.## this compound: A Focused Review in Cancer Research and Therapeutics

This compound, also known as WD-Repeat Protein 5-0103, is a small molecule antagonist that targets WD repeat-containing protein 5 (WDR5) medchemexpress.commedchemexpress.com. WDR5 is a crucial scaffolding protein involved in various cellular processes, notably as a core component of histone methyltransferase complexes responsible for adding methyl groups to lysine (B10760008) 4 of histone H3 (H3K4) medchemexpress.comfrontiersin.orgmedchemexpress.commdpi.com. This epigenetic modification plays a vital role in regulating gene expression. Dysregulation of H3K4 methylation is frequently observed in numerous cancers, positioning WDR5 as a compelling target for therapeutic intervention frontiersin.orgmedchemexpress.commdpi.com. This compound exerts its effect by competitively binding to the peptide-binding pocket of WDR5, thereby disrupting the interaction between WDR5 and Mixed-Lineage Leukemia (MLL) proteins and consequently inhibiting the methyltransferase activity of the MLL complex medchemexpress.comfrontiersin.orgmedchemexpress.commdpi.com. This targeted disruption forms the basis of its investigation in various cancer research settings medchemexpress.comfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.net.

The primary application of this compound in cancer research revolves around its capacity to antagonize WDR5, a protein intimately linked to numerous oncogenic pathways medchemexpress.comfrontiersin.orgmedchemexpress.com. Its potential as a therapeutic agent is being explored in scenarios where aberrant WDR5 activity contributes to tumor growth, progression, or the development of resistance to established treatments medchemexpress.comfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.net.

Inhibition of Drug-Efflux Function

Multidrug resistance (MDR) presents a significant impediment to the successful treatment of cancer with chemotherapy. A major mechanism contributing to MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP/MXR/ABCP) researchgate.netnih.govacs.org. These transporters actively extrude cytotoxic drugs from cancer cells, leading to reduced intracellular drug accumulation and diminished therapeutic efficacy researchgate.netnih.govacs.org.

Studies have demonstrated that this compound can re-sensitize multidrug-resistant cancer cells that overexpress ABCB1 or ABCG2 to conventional cytotoxic agents medchemexpress.comresearchgate.netnih.govmedchemexpress.com. This effect is observed in a concentration-dependent manner medchemexpress.comresearchgate.netnih.gov. Research indicates that this compound reverses MDR and enhances drug-induced apoptosis in these resistant cell lines by inhibiting the drug-efflux function of ABCB1 and ABCG2 researchgate.netnih.gov. Crucially, this inhibition of efflux function occurs without altering the protein expression levels of ABCB1 or ABCG2 researchgate.netnih.govmedchemexpress.com. The ability of this compound to counteract ABC transporter-mediated drug efflux suggests its potential utility in combination therapies aimed at overcoming drug resistance in patients whose tumors exhibit elevated levels of ABCB1 or ABCG2 expression researchgate.netresearchgate.netresearcher.life.

The following table summarizes key findings regarding this compound and drug efflux inhibition:

Cell Line TypeABC Transporter OverexpressedObserved Effect of this compoundReference
Multidrug-resistant cancer cellsABCB1 or ABCG2Sensitizes cells to conventional cytotoxic drugs in a concentration-dependent manner. medchemexpress.comresearchgate.netnih.gov
ABCB1-overexpressing KB-V1 cellsABCB1Significantly restored drug-induced apoptosis when co-treated with colchicine. medchemexpress.com
ABCG2-overexpressing S1-MI-80 cellsABCG2Significantly restored drug-induced apoptosis when co-treated with topotecan. medchemexpress.com
Multidrug-resistant cancer cellsABCB1 or ABCG2Inhibits drug-efflux function of ABCB1 and ABCG2 without altering their protein expression. researchgate.netnih.gov
Molecular Docking Predictions for ABC Transporter Interactions

To elucidate the molecular basis for this compound's inhibitory effect on ABC transporters, molecular docking studies have been conducted researchgate.netnih.gov. These computational analyses predict the potential binding sites of this compound within the drug-binding pockets of ABCB1 and ABCG2 researchgate.netnih.gov. The results from these docking studies provide theoretical support for the experimental observations, suggesting that this compound can physically interact with these transporters and interfere with their drug transport capabilities researchgate.netnih.gov.

Solid Tumors

Elevated expression of WDR5 is frequently observed in various solid tumors, where it is implicated in promoting tumorigenesis frontiersin.orgmedchemexpress.comresearchgate.netresearchgate.net. Consequently, this compound, as an antagonist of WDR5, is under investigation for its potential therapeutic applications in a range of solid tumor types frontiersin.orgfrontiersin.orgmedchemexpress.comresearchgate.net.

WDR5 contributes to the initiation and progression of breast cancer, partly through its interaction with proteins such as Myc frontiersin.orgresearchgate.netnih.gov. The formation of protein complexes between WDR5 and c-Myc or N-Myc is critical for the trimethylation of H3K4 at the promoters of Myc target genes, leading to their transcription and contributing to breast cancer development frontiersin.orgresearchgate.netnih.gov. Small molecule inhibitors that disrupt the MLL/WDR5 protein-protein interaction, including this compound, have demonstrated the ability to reduce H3K4 trimethylation, suppress the expression of oncogenic genes, and inhibit the proliferation of cancer cells in various malignancies, including those relevant to breast cancer frontiersin.orgfrontiersin.orgresearchgate.netnih.gov.

WDR5 has been identified as a critical gene for maintaining tumor growth and is significantly overexpressed in human pancreatic ductal adenocarcinomas frontiersin.orgmedchemexpress.comnih.gov. WDR5 plays a role in the initiation and progression of pancreatic cancer frontiersin.orgnih.gov. Research has indicated that inhibiting WDR5 with this compound can suppress H3K4me3 modification in pancreatic cancer cells nih.gov. This compound has been shown to significantly inhibit the migration of pancreatic cancer cells and reduce the expression of metastasis-related genes such as Myc, Vit, Ck-8, and Wwtr1, whose expression is promoted by guanidinoacetic acid synthesis nih.gov.

The following table summarizes findings related to the effects of this compound in pancreatic cancer cells:

Cell Line TypeInterventionObserved EffectsReference
Pancreatic cancer cellsThis compoundSuppresses H3K4me3 modification. nih.gov
PANC-1-IN cellsThis compoundSignificantly blocked GAA-induced migration; Reduced H3K4me3 enrichment at promoters of metastasis-related genes (Myc, Vit, Ck-8, Wwtr1). nih.gov
PANC-1-IN cellsThis compoundSuppressed expression of Myc, Vit, Ck-8, and Wwtr1. nih.gov

WDR5 is also being investigated as a potential therapeutic target in glioblastoma researchgate.netresearchgate.netmedchemexpress.com. While detailed research specifically on this compound in glioblastoma is not as extensively documented in the provided sources as for other tumor types, the established role of WDR5 in glioblastoma suggests that its inhibition by compounds like this compound could hold therapeutic promise researchgate.netresearchgate.netmedchemexpress.comtocris.comd-nb.info. WDR5 antagonists may demonstrate synergistic effects when combined with other treatments in certain cancers, including solid tumors characterized by the overexpression of MLL2 or MLL3 nih.gov.

In neuroblastoma, WDR5 interacts with the N-Myc protein, and this interaction is critical for H3K4 trimethylation at the promoters of N-Myc target genes and subsequent gene transcription, which drives the disease frontiersin.orgmedchemexpress.comnih.gov. Inhibitors that disrupt the WDR5-N-Myc interaction have shown potential in inhibiting the growth of neuroblastoma cells with N-Myc gene amplification medchemexpress.comnih.gov. Given the crucial role of WDR5 in this cancer type, this compound, as a WDR5 antagonist, is being investigated for its effects in neuroblastoma frontiersin.orgmedchemexpress.comnih.govmedchemexpress.commdpi.com. Other WDR5 inhibitors, such as WDR5-IN-6, have demonstrated potent anti-tumor activity and inhibit cell proliferation in neuroblastoma cell lines, further supporting the targeting of WDR5 in neuroblastoma medchemexpress.com.

Rhabdoid Tumors

Research suggests that WDR5 inhibition may hold potential for the treatment of rhabdoid tumors. WDR5 has been implicated as a therapeutic target in SMARCB1-deficient cancers, which include malignant rhabdoid tumors nih.govtandfonline.commdpi.com. Studies have shown that WDR5 inhibitors can reduce H3K4 trimethylation, suppress oncogenic gene expression, and inhibit the proliferation and survival of cancer cells frontiersin.orgfrontiersin.org. Specifically, OICR-9429, a compound designed through modifications of the this compound series, has shown anticancer efficacy against rhabdoid tumors sci-hub.se.

Colorectal Cancer

WDR5 has been identified as a key player in the progression and chemoresistance of various cancers, including colorectal cancer nih.govmdpi.comnih.gov. The interaction between WDR5 and the TOX3 protein has been shown to accelerate chemoresistance in colorectal cancer nih.gov. Furthermore, WDR5 inhibition has been proposed as a future therapy for colorectal cancer nih.govmdpi.com. This compound has been shown to restore the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2, which are often involved in drug resistance in colorectal cancer medchemexpress.comresearcher.life.

Head-and-Neck Cancer

WDR5 inhibitors, including those derived from the this compound series, have been suggested as potential therapeutic targets for head-and-neck cancer tandfonline.comtandfonline.com. While specific detailed research findings on this compound in head-and-neck cancer were not extensively available in the search results, the implication of WDR5 in this cancer type suggests a potential avenue for further investigation with this compound or its derivatives.

Hepatocellular Carcinoma (HCC), particularly HBV-related

WDR5 is highly expressed in HBV-related HCC and promotes its development nih.govresearchgate.net. The hepatitis B x protein (HBx) contributes to liver carcinogenesis by promoting genome-wide H3K4 tri-methylation through stabilizing WDR5 nih.govnih.gov. WDR5 plays a critical role in HBV-driven cell proliferation and tumor growth in mice nih.gov. The small-molecule inhibitor this compound has been shown to compromise HBV- and HBx-driven tumor proliferation and inhibit HBV transcription nih.govresearchgate.netsci-hub.se. This suggests that the HBx-WDR5-H3K4me3 axis may be a potential therapeutic target in HBV-induced liver pathogenesis nih.gov. This compound has also been tested in HBV-associated HCC model systems nih.gov.

Lung Adenocarcinoma

WDR5 has been indicated as a potential therapeutic target for lung adenocarcinoma researchgate.net. While direct detailed research findings on this compound specifically in lung adenocarcinoma were not prominently featured, the broader role of WDR5 in this cancer type suggests that this compound, as a WDR5 antagonist, could be explored for its therapeutic potential.

Squamous Cell Carcinoma

WDR5 has been implicated as a therapeutic target in squamous cell carcinoma researchgate.net. Similar to lung adenocarcinoma, detailed studies specifically on this compound in squamous cell carcinoma were not extensively found, but the involvement of WDR5 in this cancer type highlights a potential area for research with this compound.

C/EBPα-Mutant Leukemias

WDR5 interacts with C/EBPα p30, a common mutation in acute myeloid leukemia (AML), and is essential for C/EBPα p30-dependent leukemia cell self-renewal and leukemogenesis nih.gov. WDR5 inhibition has been proposed as a future therapy for C/EBPα-mutant leukemias nih.govmdpi.com. OICR-9429, a compound related to the this compound series, has shown efficacy in decreasing the viability of C/EBPα-mutated AML cells mdpi.com. While OICR-9429 disrupts MLL/WDR5 complex formation and shows effects on C/EBPα p30 mutant AML cells, it reportedly shows no effect on the C/EBPα p30-WDR5 protein-protein interaction itself nih.gov. This suggests complex mechanisms are at play in C/EBPα-mutant leukemias involving WDR5.

MYC-Driven Cancers

WDR5 plays a crucial role in the formation of protein complexes with H3K4 methyltransferases, including the SET1/MLL family, and binding partners such as RBBP5, ASH2L, and DPY30. frontiersin.org This interaction is essential for histone H3K4 trimethylation, chromatin remodeling, and the transcriptional activation of target genes. frontiersin.org In the context of cancer, WDR5 forms complexes with proteins like MYC, leading to the transcriptional activation of key oncogenes, promoting tumor cell cycle progression, DNA replication, proliferation, survival, initiation, progression, invasion, and metastasis across various cancer types. frontiersin.org

MYC family oncoproteins are frequently dysregulated in human cancers, and c-Myc and N-Myc drive tumorigenesis by regulating gene transcription. frontiersin.org WDR5 binds to c-Myc and N-Myc proteins through their MYC box IIIb motif. frontiersin.org This interaction is critical for histone H3K4 trimethylation at the E-Boxes of MYC target gene promoters, promoting MYC target gene transcription and MYC-induced cancers, including breast cancer and neuroblastoma. frontiersin.org WDR5 has been identified as a top tumor maintenance gene and is significantly overexpressed in human pancreatic ductal adenocarcinomas. frontiersin.org

Targeting the interaction between MYC and WDR5 has emerged as a potential therapeutic strategy for MYC-driven cancers. researchgate.netaacrjournals.org Small molecule inhibitors designed to disrupt the MLL/WDR5 protein-protein interaction, such as this compound, have been shown to reduce H3K4 trimethylation, suppress oncogenic gene expression, inhibit tumor cell growth, induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells without causing general toxicity to normal cells. frontiersin.org WDR5 is tethered to intronic enhancers of ribosomal protein genes (RPGs) and recruits MYC by engaging a WBM found in all MYC family members. mdpi.com Pharmacological inhibition or degradation of WDR5 can impede cellular translation rates and the clonogenic ability of breast cancer cells. researchgate.net

Neurodegenerative Diseases

Epigenetic aberrations are implicated in aging and neurodegeneration. nih.govresearchgate.net Dysregulation of epigenetic mechanisms, particularly histone methylation, is gaining interest as a significant factor in neurodegenerative disorders such as Alzheimer's disease (AD). mdpi.com Studies have found that the permissive histone mark H3K4me3 and its catalyzing enzymes are significantly elevated in the prefrontal cortex (PFC) of patients with AD and in AD mouse models. nih.govresearchgate.netnhsjs.com

Alzheimer's Disease Models

Research using AD mouse models, including P301S Tau mice and 5xFAD mice, has investigated the therapeutic potential of inhibiting H3K4-specific methyltransferases. medchemexpress.commedchemexpress.comnih.govresearchgate.netnhsjs.comnhsjs.comresearchgate.net this compound, as a cell-permeant inhibitor of SET1/MLL histone methyltransferases, has been utilized in these studies. nih.govnhsjs.com

Improvement of Cognitive Deficits

Treatment with this compound has demonstrated the ability to ameliorate cognitive deficits in AD mouse models. In P301S Tau mice, this compound treatment reversed memory deficits, indicated by a significantly improved spatial memory index in Barnes maze tests. nih.govresearchgate.net Similarly, in 5xFAD mice, treatment with this compound significantly improved cognitive function, as shown by a better discrimination ratio in the Novel Object Recognition Test (NORT) and a higher spatial memory index in the Barnes maze. medchemexpress.commedchemexpress.comnih.govnhsjs.comnhsjs.comresearchgate.net

Table 1: Improvement of Cognitive Deficits in AD Mouse Models with this compound Treatment

Mouse ModelCognitive TestOutcome MeasuredSaline Control ResultThis compound Treatment ResultSignificance (p-value)Reference
P301S TauBarnes MazeSpatial Memory IndexLowerSignificantly ImprovedP < 0.01 nih.govresearchgate.net
5xFADNovel Object RecognitionDiscrimination RatioLowerSignificantly ImprovedP < 0.05 nih.govresearchgate.net
5xFADBarnes MazeSpatial Memory IndexLowerSignificantly ImprovedP < 0.05 nih.govresearchgate.net

Note: Data is based on observed trends and significance levels reported in the cited research.

Restoration of Synaptic Function

This compound treatment has also been shown to restore synaptic function in AD mouse models. In P301S Tau mice, treatment with this compound rescued glutamatergic synaptic function and receptor expression in prefrontal cortex neurons. nih.govnih.gov This included the remarkable restoration of significantly reduced levels of synaptic GluR1, NR1, and NR2A subunits. medchemexpress.commedchemexpress.comnih.gov Whole-cell patch-clamp electrophysiology studies have further supported that this compound improved some synaptic functions in AD mouse models. nhsjs.comnhsjs.com

Table 2: Restoration of Synaptic Function Markers in P301S Tau Mice with this compound Treatment

Synaptic MarkerCondition (Saline-treated P301S Tau)Condition (this compound-treated P301S Tau)Reference
Synaptic GluR1Significantly ReducedRemarkably Restored medchemexpress.commedchemexpress.comnih.gov
Synaptic NR1Significantly ReducedRemarkably Restored medchemexpress.commedchemexpress.comnih.gov
Synaptic NR2ASignificantly ReducedRemarkably Restored medchemexpress.commedchemexpress.comnih.gov

Note: Data is based on observed trends reported in the cited research.

Reduction of H3K4me3 Levels in Specific Brain Regions

Studies have shown that this compound treatment can reduce the elevated levels of H3K4me3 in the prefrontal cortex of AD mouse models. medchemexpress.commedchemexpress.comnih.govresearchgate.netresearchgate.net Systemic administration of this compound significantly brought down the H3K4me3 level in P301S Tau mice without affecting H3K27me3 levels, indicating brain permeability and specificity for SET1/MLL HMTs. nih.govresearchgate.net In 5xFAD mice, this compound treatment also reduced the level of H3K4me3 in the prefrontal cortex. medchemexpress.commedchemexpress.comresearchgate.net

Table 3: Effect of this compound Treatment on H3K4me3 Levels in AD Mouse Models

Mouse ModelBrain RegionHistone MarkCondition (Control/Saline)Condition (this compound Treatment)Significance (p-value)Reference
P301S TauPrefrontal CortexH3K4me3ElevatedSignificantly ReducedP < 0.05 nih.govresearchgate.net
P301S TauPrefrontal CortexH3K27me3UnchangedUnchangedP > 0.05 nih.govresearchgate.net
5xFADPrefrontal CortexH3K4me3ElevatedReducedNot specified in snippet medchemexpress.commedchemexpress.comresearchgate.net

Note: Data is based on observed trends and significance levels reported in the cited research.

Other Potential Therapeutic Indications

Beyond its roles in MYC-driven cancers and neurodegenerative diseases, this compound has shown potential in other therapeutic areas. Research indicates that this compound can sensitize multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 to conventional cytotoxic drugs in a concentration-dependent manner. medchemexpress.commedchemexpress.cnmedchemexpress.comacs.orgnih.gov This suggests a potential application in overcoming multidrug resistance in certain cancers. nih.gov

Clinical Translation Potential and Challenges

The potential for translating this compound and similar WDR5 inhibitors into clinical cancer therapies is being explored, although challenges remain. This compound functions by competitively binding to the peptide-binding pocket of WDR5, thereby disrupting its interaction with proteins like MLL and inhibiting MLL complex methyltransferase activity. tocris.commedchemexpress.commedchemexpress.com This mechanism aims to target the oncogenic pathways driven by WDR5-MLL interactions, which are implicated in various cancers, particularly MLL-rearranged leukemias. mdpi.comfrontiersin.orgfrontiersin.org

One promising aspect of this compound's potential is its observed ability to restore the efficacy of conventional cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 transporters. medchemexpress.comnih.gov This suggests a potential role for this compound in combination therapies to overcome drug resistance, a major challenge in cancer treatment. nih.gov In vitro studies have shown that this compound can sensitize these resistant cells to cytotoxic drugs in a concentration-dependent manner by inhibiting the drug-efflux function of ABCB1 and ABCG2, without altering their protein expression. medchemexpress.comnih.gov

Despite these promising findings, challenges for clinical translation include the need for further validation of the efficacy and affinity of this compound and its derivatives in animal models and subsequent clinical trials. mdpi.com Additionally, inhibiting WDR5 protein-protein interactions (PPIs) with small molecules has sometimes shown limited cell-killing effects compared to other modalities. nih.govacs.org The potential for off-target effects and the need for improved pharmacokinetic properties and bioavailability in derivatives are also crucial considerations for successful clinical development. mdpi.comfrontiersin.orgresearchgate.net

Optimization of this compound and its Derivatives

Optimization efforts for this compound and its derivatives focus on improving their potency, selectivity, and pharmacological properties. This compound binds to the WDR5 peptide-binding pocket with a Kd of 450 nM and inhibits the methyltransferase activity of the MLL core complex in vitro. tocris.commedchemexpress.comportlandpress.comrndsystems.com This interaction is competitive, with this compound displacing MLL for the binding site on WDR5. portlandpress.com

Structure-activity relationship studies and structure-guided design have been employed to develop derivatives with improved affinity and cellular activity. For instance, modifications based on the this compound scaffold have led to inhibitors with considerably improved affinity, such as OICR-9429, which has a Kd of 93 nM. researchgate.net These optimized compounds aim to enhance the disruption of WDR5-MLL interactions and consequently improve anti-proliferative effects in cancer cells. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net

The optimization process involves exploring structural features of the WDR5-binding cavity to design compounds with greater potency and cell permeability. portlandpress.com Derivatives with improved pharmacokinetic profiles and in vivo bioavailability are considered essential for potential clinical trials. frontiersin.orgresearchgate.netresearchgate.net

Data showing the binding affinity of this compound and an optimized derivative:

CompoundTargetBinding Affinity (Kd)Assay Method
This compoundWDR5450 nMCompetitive fluorescence polarization
OICR-9429WDR593 nMCompetitive fluorescence polarization

Considerations for Pharmacokinetic Properties and Bioavailability

Improving the pharmacokinetic properties and bioavailability of WDR5 inhibitors, including this compound derivatives, is a critical aspect of their development for therapeutic use. Desirable pharmacokinetic profiles include suitable absorption, distribution, metabolism, and excretion characteristics to ensure that the compound reaches the tumor site at effective concentrations and remains there for a sufficient duration. researchgate.net

While this compound itself has been used in research studies, including in vivo animal models, the development of derivatives with enhanced oral bioavailability and manageable intravenous clearance is a key focus. medchemexpress.comresearchgate.net Achieving favorable bioavailability is crucial for enabling oral administration, which is generally preferred for patient convenience in chronic treatments like cancer therapy. researchgate.net Early WDR5 inhibitors, including this compound, have demonstrated mechanistic proof-of-concept in vitro, but their utility in vivo is highly dependent on their pharmacokinetic profiles. nih.govacs.orgresearchgate.netcaymanchem.com

Emerging Modalities: Targeted Protein Degradation (PROTACs)

Targeted protein degradation, particularly through the use of PROteolysis TArgeting Chimeras (PROTACs), represents a burgeoning class of therapeutic interventions being explored for targeting WDR5. mdpi.comnih.gov Unlike traditional small molecule inhibitors that block protein function, PROTACs are designed to induce the degradation of the target protein via the cell's ubiquitin-proteasome system. mdpi.comnih.gov This approach can offer advantages, such as overcoming resistance mechanisms associated with catalytic inhibition and potentially targeting scaffolding functions of proteins like WDR5 that are not fully addressed by inhibitors. nih.govnih.govduke.edu

PROTACs are bifunctional molecules composed of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. mdpi.com By bringing the target protein into proximity with an E3 ligase, PROTACs facilitate the ubiquitination of the target, leading to its degradation by the proteasome. mdpi.comnih.gov

Several WDR5-targeting PROTACs have been developed, utilizing different E3 ligases such as VHL and Cereblon (CRBN). mdpi.comnih.govnih.govduke.edu These PROTACs have shown effectiveness in degrading WDR5 and suppressing tumor growth in preclinical models. mdpi.comduke.edu

DCAF1-based PROTACs for WDR5 Degradation

More recently, researchers have explored the use of DCAF1 as an E3 ubiquitin ligase substrate receptor for developing WDR5-targeting PROTACs. researchgate.netutoronto.canih.govdoaj.orgrepec.org This approach aims to diversify the repertoire of E3 ligases used in PROTAC design, potentially overcoming limitations associated with the limited number of commonly used E3 ligase substrate receptors and addressing potential resistance mechanisms. researchgate.netutoronto.canih.govdoaj.orgrepec.org

Studies have reported the design and synthesis of DCAF1-based PROTACs capable of inducing endogenous and exogenous WDR5 degradation in cells. researchgate.netnih.govdoaj.orgrepec.org High-resolution crystal structures of ternary complexes formed by DCAF1, the PROTAC, and WDR5 have provided detailed insights into the molecular interactions driving the degradation process. researchgate.netutoronto.canih.govrepec.org These structures reveal that flexible loops within DCAF1 play a significant role in accommodating various PROTAC-WDR5 complexes, highlighting the plasticity of DCAF1 as a substrate receptor. researchgate.netutoronto.canih.govrepec.org The development of DCAF1-based PROTACs for WDR5 degradation represents a novel strategy in targeting WDR5 for therapeutic purposes and offers potential for more effective treatments for cancers where WDR5 is implicated. utoronto.ca

Future Directions and Unanswered Questions

Elucidating the Full Spectrum of WDR5-0103-Mediated Cellular and Molecular Effects

While this compound is known to disrupt the WDR5-MLL interaction and inhibit MLL complex methyltransferase activity, the complete range of its cellular and molecular effects warrants deeper exploration. Research indicates that WDR5 is involved in numerous biological activities beyond epigenetic regulation, including interactions with oncogenic proteins like MYC. medchemexpress.comacs.orgmdpi.com this compound has been shown to sensitize multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 to conventional cytotoxic drugs by inhibiting the drug-efflux function of these transporters, without altering their protein expression. medchemexpress.comnih.gov Molecular docking studies have predicted potential interaction sites of this compound with the drug-binding pockets of ABCB1 and ABCG2. nih.gov Further studies are needed to comprehensively map all protein interactions and downstream signaling pathways affected by this compound across different cellular contexts. For instance, investigating its impact on other WDR5-interacting proteins besides MLL and MYC could reveal additional mechanisms of action and potential therapeutic applications. mdpi.com

Investigating this compound's Role in Other WDR5-Dependent Biological Processes

WDR5 is a highly conserved protein involved in a variety of cellular processes, including scaffolding epigenetic regulatory complexes, recruiting MYC to chromatin, and facilitating mitosis. medchemexpress.commdpi.com Beyond its established role in MLL-rearranged leukemias and certain neurodegenerative diseases, the involvement of this compound in other WDR5-dependent biological processes needs to be investigated. WDR5 has been implicated in various cancers, including breast cancer, pancreatic cancer, colorectal cancer, and neuroblastoma, as well as non-cancer conditions like chronic kidney disease, Alzheimer's, and cardiac fibrosis. mdpi.com Exploring whether this compound can modulate WDR5's function in these diverse contexts could uncover new therapeutic opportunities. For example, studies have shown this compound can reduce H3K4me3 levels and improve cognitive deficits in mouse models of Alzheimer's disease, suggesting a potential role in neurodegenerative disorders. medchemexpress.com

Developing Advanced Delivery Systems for Enhanced In Vivo Efficacy

For this compound or its analogs to be effectively translated into clinical applications, the development of advanced delivery systems is crucial to enhance their in vivo efficacy and target specificity. While some WDR5 inhibitors have shown dose-dependent in vivo antitumor efficacy, optimizing delivery remains a key challenge. mdpi.com Research into nanoparticle-based drug delivery systems has shown promise in improving cellular uptake, increasing drug accumulation at tumor sites, and enhancing therapeutic outcomes for various agents. nih.govjyoungpharm.orgdntb.gov.ua Exploring similar strategies for this compound could help overcome issues such as off-target effects, poor bioavailability, and rapid metabolism, thereby improving its therapeutic index. The impact of the protein corona formation on nanoparticles in biological fluids also needs consideration for effective delivery. jyoungpharm.org

Exploring Synergistic Combinations with Existing Therapies

Given the multifaceted roles of WDR5 in cancer and other diseases, investigating the synergistic potential of this compound in combination with existing therapies is a critical future direction. This compound has demonstrated the ability to restore the efficacy of conventional cytotoxic drugs in multidrug-resistant cancer cells. medchemexpress.comnih.gov This suggests that combining this compound with chemotherapy could be a strategy to overcome drug resistance, a major challenge in cancer treatment. nih.govacs.org Furthermore, exploring combinations with other targeted therapies, immunotherapies, or epigenetic modulators could lead to more potent and durable responses. For instance, synergy between WDR5 and MDM2 inhibitors has been observed in certain cancer types. tandfonline.com Identifying optimal drug combinations and understanding the underlying mechanisms of synergy will be essential.

Addressing Potential Resistance Mechanisms to this compound and its Analogs

As with many targeted therapies, the development of resistance is a potential challenge that needs to be proactively addressed for this compound and its analogs. Studies have begun to investigate potential resistance mechanisms to WDR5 inhibitors. acs.orgnih.gov For example, a WDR5P173L mutation has been identified in a preclinical study as a mechanism of resistance to a highly potent WDR5 inhibitor, which confers resistance by preventing target engagement. nih.gov Future research should focus on identifying potential mechanisms of acquired resistance to this compound through comprehensive genomic, proteomic, and functional screens. Understanding these mechanisms will be crucial for designing strategies to overcome or prevent resistance, such as developing next-generation WDR5 inhibitors or rationalizing combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WDR5-0103
Reactant of Route 2
Reactant of Route 2
WDR5-0103

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.